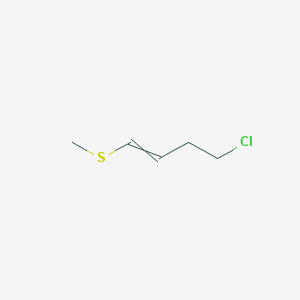![molecular formula C8H8Cl2O B12617304 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 919169-48-5](/img/structure/B12617304.png)
3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene: is a unique bicyclic compound characterized by its rigid structure and the presence of a dichloromethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene typically involves the reaction of a suitable precursor with dichlorocarbene. One common method is the reaction of 2-oxabicyclo[2.2.2]oct-5-ene with dichlorocarbene generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloromethylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic structures. Its rigid framework makes it a valuable building block for the synthesis of natural products and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine: While direct medical applications are limited, the compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and resins, due to its stability and unique structural properties.
Wirkmechanismus
The mechanism of action of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene involves its interaction with molecular targets through its reactive dichloromethylidene group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure also allows for specific spatial interactions with molecular targets, enhancing its selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound shares a similar bicyclic framework but differs in its functional groups, making it more suitable for polymer synthesis and materials science applications.
2-Azabicyclo[2.2.2]oct-5-ene derivatives: These compounds have a nitrogen atom in the bicyclic structure, which imparts different chemical reactivity and biological activity.
Uniqueness: The presence of the dichloromethylidene group in 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene makes it unique among similar compounds. This group provides distinct reactivity, allowing for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
919169-48-5 |
|---|---|
Molekularformel |
C8H8Cl2O |
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
3-(dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7-5-1-3-6(11-7)4-2-5/h1,3,5-6H,2,4H2 |
InChI-Schlüssel |
WIYDTIHTNIPSAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1C(=C(Cl)Cl)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)
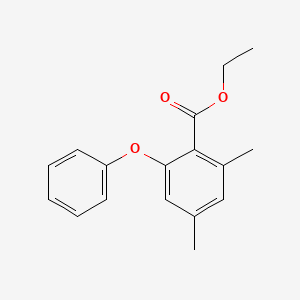
![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
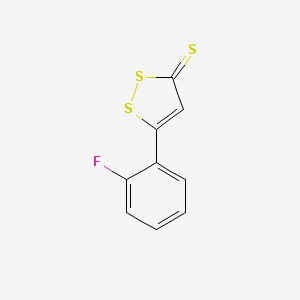
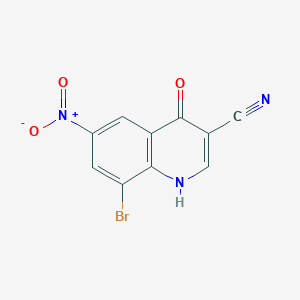

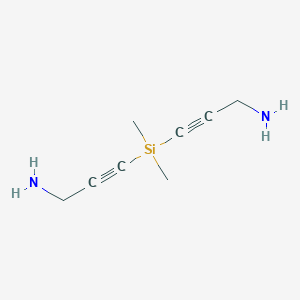
![{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene](/img/structure/B12617272.png)


![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)
